4-Fluoroisoindolin-2-amine hydrochloride

説明

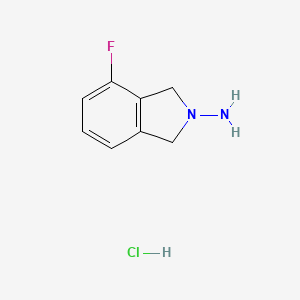

4-Fluoroisoindolin-2-amine hydrochloride is a fluorinated isoindoline derivative characterized by a fluorine substituent at the 4-position and an amine group at the 2-position of the isoindoline scaffold. Isoindoline derivatives are frequently explored in medicinal chemistry due to their aromatic rigidity and ability to modulate biological targets, such as enzymes and receptors .

特性

分子式 |

C8H10ClFN2 |

|---|---|

分子量 |

188.63 g/mol |

IUPAC名 |

4-fluoro-1,3-dihydroisoindol-2-amine;hydrochloride |

InChI |

InChI=1S/C8H9FN2.ClH/c9-8-3-1-2-6-4-11(10)5-7(6)8;/h1-3H,4-5,10H2;1H |

InChIキー |

SRRRVZWNDKMWBB-UHFFFAOYSA-N |

正規SMILES |

C1C2=C(CN1N)C(=CC=C2)F.Cl |

製品の起源 |

United States |

類似化合物との比較

Structural and Physicochemical Properties

The following table summarizes key structural and molecular differences between 4-Fluoroisoindolin-2-amine hydrochloride and its analogs:

*Note: Molecular weight for this compound is estimated based on structural similarity to analogs.

Key Observations:

- Fluorine vs.

- Amine Position : The 2-position amine in the target compound may offer distinct binding modes compared to 4-position amines in Isoindolin-4-amine dihydrochloride, affecting target selectivity .

- Salt Forms: Monohydrochloride (target) vs. dihydrochloride salts (e.g., Isoindolin-4-amine dihydrochloride) influence solubility and crystallinity. Dihydrochlorides generally exhibit higher aqueous solubility but may require adjusted dosing .

Isoindolin-4-amine Dihydrochloride

- Applications : Used as a building block in synthesizing kinase inhibitors and antipsychotic agents. Its dihydrochloride form ensures stability in acidic formulations .

- Comparison : Unlike the fluorine-substituted target compound, the lack of electronegative groups in Isoindolin-4-amine dihydrochloride may reduce its affinity for polar binding pockets .

2-Methylindolin-1-amine Hydrochloride

- Applications : Intermediate in antidepressant drug synthesis (e.g., indapamide analogs). The methyl group enhances blood-brain barrier penetration .

- Comparison : The methyl substituent increases lipophilicity, which may contrast with the fluorine-mediated polarity of the target compound .

3-Fluoro-4-methylpyridin-2-amine Hydrochloride

- Applications : Explored in antiviral and anticancer research. Pyridine core offers metabolic stability compared to isoindoline .

Stability and Analytical Considerations

- Salt Stability: Dihydrochloride salts (e.g., Isoindolin-4-amine dihydrochloride) are more hygroscopic than monohydrochlorides, requiring stringent storage conditions .

- Spectroscopic Analysis : Fluorine’s strong electronegativity in this compound would produce distinct NMR shifts (e.g., ¹⁹F NMR) compared to chlorine or methyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。